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Compound of Interest

Compound Name: But-3-ynal

Cat. No.: B1197866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

But-3-ynal (C₄H₄O) is a bifunctional molecule featuring both a terminal alkyne and an

aldehyde group. This unique structure imparts a versatile reactivity profile, making it a valuable

intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is

crucial for predicting its behavior in chemical reactions, optimizing process conditions, and for

the development of novel therapeutics. This guide provides a summary of the available

thermodynamic data for But-3-ynal, outlines relevant experimental and computational

methodologies for their determination, and illustrates its chemical reactivity.

Core Thermodynamic and Physical Properties
Quantitative thermodynamic data for But-3-ynal is primarily based on estimations from

structural analogs and computational studies, as extensive experimental measurements are

not readily available in the literature. The following tables summarize the key physical and

thermodynamic parameters.

Table 1: Physical Properties of But-3-ynal
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Property Value Source

Molecular Formula C₄H₄O [1][2][3]

Molecular Weight 68.07 g/mol [1][2]

CAS Registry Number 52844-23-2 [1][2][3]

Boiling Point 81.6 - 82 °C at 760 mmHg [1][4]

Density 0.899 g/cm³ [4]

Refractive Index 1.406 [4]

Vapor Pressure 81.2 mmHg at 25°C [4]

Table 2: Estimated Thermodynamic Properties of But-3-ynal

Thermodynamic Property Estimated Value Notes

Standard Enthalpy of

Formation (ΔfH°)
100 - 150 kJ/mol

Based on similar alkynes and

aldehydes[1]

Standard Gibbs Free Energy

of Formation (ΔfG°)
150 - 200 kJ/mol

Estimated from structural

analogs[1]

Standard Entropy (S°) 300 - 350 J/(mol·K)
Consistent with C₄

compounds[1]

Heat Capacity (Cp) 100 - 120 J/(mol·K)
Temperature-dependent

property[1]

Table 3: Experimental Ionization Energy of But-3-ynal

Ionization Energy (eV) Method Reference

9.85 Electron Impact
Burgers, Holmes, et al.,

1982[5]

10.2 Electron Impact
Takhistov and Ponomarev,

1994[5]
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Experimental and Computational Protocols
The determination of thermodynamic properties for a volatile compound like But-3-ynal
requires specialized experimental and computational techniques.

Experimental Methodologies
1. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a fundamental technique for measuring the heat capacity and enthalpies of phase

transitions of a substance.

Objective: To determine the heat capacity (Cp) of But-3-ynal as a function of temperature

and to measure the enthalpy of vaporization (ΔHvap).

Methodology:

A small, precisely weighed sample of high-purity But-3-ynal is hermetically sealed in an

aluminum pan. A pinhole is often introduced in the lid to allow for volatilization during

boiling point measurements while maintaining near-equilibrium conditions.

The sample pan and an empty reference pan are placed in the DSC cell.

The temperature of the cell is ramped at a controlled rate (e.g., 10°C/min).

The differential heat flow required to maintain the sample and reference at the same

temperature is recorded.

The heat capacity is calculated from the heat flow signal.

For boiling point and enthalpy of vaporization, the measurement is conducted under a

controlled atmosphere (e.g., nitrogen). The onset of the endothermic peak corresponds to

the boiling point, and the integrated peak area provides the enthalpy of vaporization.

2. Spectroscopic Methods for Deriving Thermodynamic Data

Vibrational spectroscopy (Infrared and Raman) can be used to determine vibrational

frequencies, which can then be used in statistical mechanics calculations to derive
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thermodynamic properties such as entropy and heat capacity.

Objective: To obtain vibrational frequencies of But-3-ynal for the calculation of

thermodynamic functions.

Methodology:

Infrared (IR) Spectroscopy: A gas-phase IR spectrum of But-3-ynal is recorded. The

spectrum will show characteristic absorption bands for the alkyne C-H stretch (~3300

cm⁻¹), the C≡C triple bond stretch (~2150 cm⁻¹), and the aldehyde C=O stretch (~1730

cm⁻¹).[1]

Raman Spectroscopy: A Raman spectrum of a liquid sample of But-3-ynal is obtained.

Raman spectroscopy provides complementary information on the vibrational modes.

Data Analysis: The fundamental vibrational frequencies are assigned from the spectra.

These frequencies are then used as input for statistical mechanics equations to calculate

the vibrational contributions to the entropy, heat capacity, and other thermodynamic

functions.

Computational Methodologies
High-level ab initio and density functional theory (DFT) calculations are powerful tools for

predicting the thermodynamic properties of molecules.

1. Gaussian-3 (G3) and Related Composite Methods

G3 theory and its variants are high-accuracy computational methods for calculating

thermochemical data.

Objective: To compute the standard enthalpy of formation (ΔfH°), entropy (S°), and heat

capacity (Cp) of But-3-ynal.

Methodology:

The molecular geometry of But-3-ynal is optimized using a DFT method, typically B3LYP

with a suitable basis set (e.g., 6-31G(d)).
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Vibrational frequencies are calculated at the same level of theory to confirm the structure

is a true minimum on the potential energy surface and to obtain the zero-point vibrational

energy (ZPVE).

A series of single-point energy calculations are performed at higher levels of theory (e.g.,

MP2, QCISD(T)) with larger basis sets.

The results of these calculations are combined in a predefined manner, including empirical

corrections, to yield a highly accurate total energy.

The enthalpy of formation is then calculated using the atomization method or isodesmic

reactions. Thermodynamic properties such as entropy and heat capacity are calculated

from the vibrational frequencies and molecular structure using statistical mechanics

principles.[6][7][8][9]

Reactivity and Logical Relationships of But-3-ynal
But-3-ynal's reactivity is dictated by its two functional groups: the electrophilic aldehyde and

the nucleophilic (upon deprotonation) or electrophilic (in addition reactions) terminal alkyne.

The following diagram illustrates the key chemical transformations of But-3-ynal.
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Caption: Chemical Reactivity Pathways of But-3-ynal.

The following diagram illustrates a generalized workflow for the computational determination of

thermodynamic properties of But-3-ynal.
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Caption: Computational Workflow for Thermodynamic Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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